molecular formula C8H16O5 B12708885 2,3,5-Tri-O-methyl-L-arabinose CAS No. 6798-48-7

2,3,5-Tri-O-methyl-L-arabinose

Cat. No.: B12708885
CAS No.: 6798-48-7
M. Wt: 192.21 g/mol
InChI Key: IXLOVRRUGOPNHY-FXQIFTODSA-N
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Description

2,3,5-Tri-O-methyl-L-arabinose: is a methylated derivative of L-arabinose, a naturally occurring sugar This compound is characterized by the presence of three methoxy groups attached to the 2nd, 3rd, and 5th carbon atoms of the arabinose molecule It is a pentose sugar, meaning it contains five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Tri-O-methyl-L-arabinose typically involves the methylation of L-arabinose. One common method is the methylation of arabinan, a polysaccharide derived from L-arabinose. The arabinan is fully methylated using methyl iodide and a strong base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The methylated product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Tri-O-methyl-L-arabinose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,3,5-Tri-O-methyl-L-arabinose involves its interaction with specific enzymes and molecular targets. For example, it can act as a substrate for glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. The methoxy groups influence the compound’s binding affinity and specificity for these enzymes, affecting the rate and outcome of the enzymatic reactions .

Comparison with Similar Compounds

  • 2,3,5-Tri-O-methyl-D-arabinose
  • 2,3,5-Tri-O-methyl-D-ribose
  • 2,3,5-Tri-O-methyl-L-xylose

Comparison: 2,3,5-Tri-O-methyl-L-arabinose is unique due to its specific stereochemistry and the position of the methoxy groups. Compared to its D-isomer, it has different physical and chemical properties, such as solubility and reactivity. The L-form is more common in nature and has distinct biological roles compared to the D-form .

Properties

CAS No.

6798-48-7

Molecular Formula

C8H16O5

Molecular Weight

192.21 g/mol

IUPAC Name

(2R,3S,4S)-4-hydroxy-2,3,5-trimethoxypentanal

InChI

InChI=1S/C8H16O5/c1-11-5-6(10)8(13-3)7(4-9)12-2/h4,6-8,10H,5H2,1-3H3/t6-,7-,8-/m0/s1

InChI Key

IXLOVRRUGOPNHY-FXQIFTODSA-N

Isomeric SMILES

COC[C@@H]([C@@H]([C@H](C=O)OC)OC)O

Canonical SMILES

COCC(C(C(C=O)OC)OC)O

Origin of Product

United States

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